molecular formula C13H20ClN3O3 B13730079 diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride CAS No. 1910-60-7

diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride

Cat. No.: B13730079
CAS No.: 1910-60-7
M. Wt: 301.77 g/mol
InChI Key: FXWBTUSZPPYFRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride typically involves the reaction of diethylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product is diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium;chloride.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[(2-nitrobenzoyl)amino]ethanaminium chloride
  • Diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium chloride

Uniqueness

Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is unique due to its specific structural features, such as the presence of both diethylamino and nitrobenzoyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1910-60-7

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H

InChI Key

FXWBTUSZPPYFRK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-].[Cl-]

Origin of Product

United States

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